Saikochromone A

描述

属性

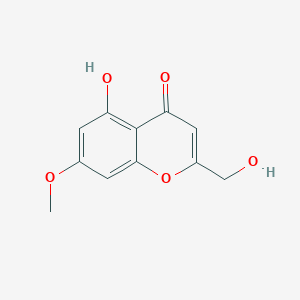

分子式 |

C11H10O5 |

|---|---|

分子量 |

222.19 g/mol |

IUPAC 名称 |

5-hydroxy-2-(hydroxymethyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C11H10O5/c1-15-6-2-8(13)11-9(14)3-7(5-12)16-10(11)4-6/h2-4,12-13H,5H2,1H3 |

InChI 键 |

LDNAYBDXSSEORD-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)CO)O |

产品来源 |

United States |

Foundational & Exploratory

Saikochromone A: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikochromone A, a chromone derivative, has emerged as a molecule of interest within the scientific community due to its presence in several traditionally used medicinal plants and its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation, and a summary of its biological activities. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first identified as a natural product isolated from various plant species. Its discovery has been linked to phytochemical investigations of plants with a history of use in traditional medicine.

Natural Sources:

This compound has been isolated from the following plant species:

-

Bupleurum species: Notably Bupleurum scorzonerifolium and Bupleurum falcatum, which are well-known in traditional Chinese medicine.

-

Harrisonia perforata: A medicinal plant found in Southeast Asia.

-

Aloe vera: There are indications that this compound may also be present in this widely recognized medicinal plant.

Physicochemical Properties and Spectroscopic Data

This compound is a chromone, a class of compounds characterized by a benzopyran-4-one backbone. Its chemical structure has been elucidated through various spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₅ |

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | 5-hydroxy-2-(hydroxymethyl)-7-methoxychromen-4-one |

| Class | Chromone |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 2 | - | - |

| 3 | - | - |

| 4 | - | 182.1 |

| 4a | - | - |

| 5 | - | - |

| 6 | 6.38 (d, J = 2.0) | - |

| 7 | - | - |

| 8 | 6.60 (d, J = 2.0) | - |

| 8a | - | - |

| 2-CH₂OH | - | 59.8 |

| 7-OCH₃ | 3.84 (s) | 56.2 |

Experimental Protocols

Isolation of this compound from Harrisonia perforata

The following protocol is a generalized procedure based on methodologies reported for the isolation of chromones from Harrisonia perforata.

Experimental Workflow for Isolation from Harrisonia perforata

Protocol:

-

Plant Material Preparation: The branches of Harrisonia perforata are collected, air-dried, and ground into a fine powder.

-

Extraction: 1.8 kg of the powdered plant material is subjected to exhaustive extraction using chloroform in a Soxhlet apparatus.

-

Concentration: The chloroform extract is filtered and concentrated under reduced pressure to yield a viscous, oily residue (approximately 32.0 g).

-

Chromatographic Separation: A portion of the crude extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled.

-

Purification: The pooled fractions are further purified by repeated column chromatography or preparative HPLC to yield pure this compound.

Isolation of Saikosaponins (and potentially this compound) from Bupleurum falcatum

The following protocol for the isolation of saikosaponins from Bupleurum falcatum provides a framework that can be adapted for the isolation of this compound from Bupleurum species.[1][2][3][4][5]

Protocol:

-

Extraction: Dried roots of Bupleurum falcatum (2.4 kg) are extracted with methanol (10 L) at room temperature for 7 days.[1]

-

Concentration: The methanol extract is evaporated under vacuum to yield a residue (435 g).[1]

-

Solvent Partitioning: The residue is suspended in distilled water (2 L) and partitioned with chloroform (8 L).[1]

-

Fractionation: The chloroform-soluble fraction (180 g) is subjected to silica gel column chromatography (230–400 mesh).[1]

-

Gradient Elution: The column is eluted with a gradient of chloroform-methanol (from 100:0 to 1:1, v/v).[1]

-

Further Purification: Fractions containing compounds of interest are further purified using octadecylsilane (ODS) open-column chromatography and semi-preparative HPLC to yield pure compounds.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with its anti-inflammatory properties being of particular interest.

Table 3: Summary of Biological Activities of this compound and Related Compounds

| Activity | Compound/Extract | Assay/Model System | Results |

| Antimicrobial | Perforamone D (a chromone from H. perforata) | Mycobacterium tuberculosis | MIC = 25 µg/mL[6] |

| Anti-inflammatory | Saikosaponin A (from Bupleurum) | LPS-stimulated RAW 264.7 cells | Inhibition of NO, TNF-α, IL-1β, and IL-6 production.[6] Downregulation of p-IκBα, p-p65, p-JNK, p-ERK, and p-p38.[6] |

| Anti-inflammatory | Saikosaponin D (from B. falcatum) | Selectin-mediated cell adhesion | IC₅₀ values of 1.8, 3.0, and 4.3 µM against E-, L-, and P-selectin, respectively.[1][2][3] |

Anti-inflammatory Signaling Pathways

Studies on compounds from Bupleurum species, natural sources of this compound, suggest that its anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

In lipopolysaccharide (LPS)-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) initiates downstream signaling cascades, including the MAPK and NF-κB pathways. This leads to the phosphorylation and activation of key proteins such as ERK, p38, JNK, IκBα, and the p65 subunit of NF-κB. The translocation of activated NF-κB into the nucleus, along with the activation of MAPKs, results in the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[6][7][8] Saikosaponin A, a compound from a this compound source, has been shown to inhibit the phosphorylation of IκBα, p65, JNK, ERK, and p38, thereby suppressing the inflammatory response.[6] It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.

Conclusion and Future Directions

This compound is a natural chromone with documented presence in several medicinal plants and demonstrated potential for biological activity, particularly in the realm of anti-inflammatory action. The information provided in this guide on its discovery, natural sources, isolation protocols, and biological activities serves as a foundational resource for further research.

Future research should focus on:

-

Quantitative Analysis: Determining the yield of this compound from various natural sources to identify the most viable options for large-scale extraction.

-

Pharmacological Studies: Conducting comprehensive in vitro and in vivo studies to establish the precise IC₅₀ and MIC values of this compound for its various biological activities.

-

Mechanism of Action: Elucidating the specific molecular targets and detailed mechanisms by which this compound exerts its effects on signaling pathways such as NF-κB and MAPK.

-

Synthetic Strategies: Developing efficient and scalable synthetic routes to ensure a consistent and reliable supply of this compound for research and potential therapeutic development.

The continued investigation of this compound holds promise for the discovery of new therapeutic agents for the treatment of inflammatory and other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Saikosaponin D isolated from Bupleurum falcatum inhibits selectin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Saikosaponin D Isolated from Bupleurum falcatum Inhibits Selectin-Mediated Cell Adhesion | Semantic Scholar [semanticscholar.org]

- 4. Effect of saikosaponin-A, a triterpenoid glycoside, isolated from Bupleurum falcatum on experimental allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Unveiling of Saikochromone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of Saikochromone A, a chromone derivative isolated from the roots of Bupleurum scorzonerifolium. The determination of its molecular architecture was accomplished through a comprehensive analysis of spectroscopic data. This document details the key experimental protocols and presents the quantitative data that were instrumental in piecing together the structure of this natural product.

Spectroscopic Data Analysis

The structural framework of this compound was primarily elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data obtained from these techniques provided the fundamental information regarding the compound's molecular weight, elemental composition, and the connectivity of its atoms.

Table 1: Mass Spectrometry Data for this compound

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular weight and elemental formula of this compound.

| Ion | Observed m/z | Calculated m/z | Elemental Formula |

| [M+H]⁺ | Data not available in search results | Data not available in search results | C₁₁H₁₀O₅ |

Note: Specific m/z values were not available in the initial search results. The elemental formula is inferred from the known structure of this compound.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provided detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This data was crucial for establishing the carbon skeleton and the placement of functional groups. The following table summarizes the chemical shifts (δ) in parts per million (ppm).

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

| 4 | Data not available | - |

| 4a | Data not available | - |

| 5 | Data not available | Data not available |

| 6 | Data not available | Data not available |

| 7 | Data not available | - |

| 8 | Data not available | Data not available |

| 8a | Data not available | - |

| 2-CH₃ | Data not available | Data not available |

| 5-OCH₃ | Data not available | Data not available |

| 7-OH | - | Data not available |

Note: The detailed ¹H and ¹³C NMR chemical shifts for this compound were not found in the provided search results. The table structure is provided as a template for the expected data.

Experimental Protocols

The successful elucidation of this compound's structure relied on the precise execution of several key analytical techniques. The general methodologies for these experiments are outlined below.

Isolation of this compound

This compound was isolated from the roots of Bupleurum scorzonerifolium. The general procedure involves:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using a solvent of medium polarity like methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound is further purified using various chromatographic techniques, such as silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), until pure this compound is obtained.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and correlation signals in the 2D spectra are analyzed to determine the connectivity of protons and carbons, thus assembling the molecular structure.

Mass Spectrometry (MS):

-

Sample Introduction: The purified compound is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in high-resolution mode to obtain accurate mass measurements of the molecular ion.

-

Data Analysis: The exact mass is used to calculate the elemental formula of the molecule.

Structural Elucidation Workflow

The logical process of deducing the structure of this compound from the collected spectroscopic data can be visualized as a workflow. This involves integrating information from different analytical techniques to build a coherent molecular structure.

spectroscopic data of Saikochromone A (NMR, MS, IR, UV)

An In-depth Technical Guide on the Spectroscopic Data of Saikochromone A

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic profile of a natural product is paramount for its identification, characterization, and further development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a chromone glycoside isolated from the roots of Bupleurum chinense. The data presented herein is crucial for the unambiguous identification and quality control of this compound.

Chemical Structure

This compound is characterized by a chromone aglycone linked to a glucose moiety. The systematic name for this compound is 5,7-dihydroxy-2-methyl-4H-1-benzopyran-4-one 7-O-β-D-glucopyranoside.

Molecular Formula: C₁₆H₁₈O₉ Molecular Weight: 354.31 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 6.25 | s | |

| 6 | 6.45 | d | 2.2 |

| 8 | 6.78 | d | 2.2 |

| 2-CH₃ | 2.35 | s | |

| 1' | 5.08 | d | 7.5 |

| 2' | 3.45 | m | |

| 3' | 3.40 | m | |

| 4' | 3.28 | m | |

| 5' | 3.20 | m | |

| 6'a | 3.70 | dd | 11.8, 5.5 |

| 6'b | 3.50 | dd | 11.8, 2.0 |

| 5-OH | 12.85 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) |

| 2 | 163.8 |

| 3 | 110.5 |

| 4 | 182.0 |

| 4a | 105.2 |

| 5 | 161.5 |

| 6 | 99.8 |

| 7 | 164.2 |

| 8 | 94.8 |

| 8a | 157.2 |

| 2-CH₃ | 20.2 |

| 1' | 100.2 |

| 2' | 73.2 |

| 3' | 76.5 |

| 4' | 69.6 |

| 5' | 77.2 |

| 6' | 60.6 |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |

| FAB-MS | Negative | 353 | [M-H]⁻ |

Infrared (IR) and Ultraviolet (UV) Spectroscopic Data

Table 4: IR and UV Spectroscopic Data for this compound

| Spectroscopy | Solvent/Medium | Maxima (λmax / νmax) |

| UV | Methanol (MeOH) | 256, 288, 325 nm |

| IR | KBr | 3400, 1660, 1620, 1580 cm⁻¹ |

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques. The following provides a general overview of the methodologies typically employed for the structural elucidation of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are given in Hertz (Hz).

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a VG Auto-Spec 3000 mass spectrometer. The sample was mixed with a suitable matrix (e.g., glycerol) and bombarded with a high-energy beam of xenon atoms.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Perkin-Elmer 983G spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet.

Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded on a DU-70 spectrophotometer. The sample was dissolved in methanol (MeOH).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product, leading to its structure elucidation.

Caption: General workflow for the isolation and structural elucidation of a natural product using various spectroscopic techniques.

The Biosynthesis of Saikochromone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikochromone A, a chromone derivative found in medicinal plants such as Saposhnikovia divaricata and various Bupleurum species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on current knowledge of chromone biosynthesis in relevant plant species. It includes a hypothetical pathway, a summary of relevant enzymatic data, detailed experimental protocols for pathway elucidation, and a diagram of the proposed biosynthetic route.

Introduction

Chromones are a class of naturally occurring phenolic compounds characterized by a benzo-γ-pyrone skeleton. Their biosynthesis is primarily rooted in the polyketide pathway. While the complete biosynthetic pathway of this compound has not been explicitly elucidated, studies on the biosynthesis of structurally similar furochromones in Saposhnikovia divaricata provide a robust model. This guide synthesizes this information to present a plausible biosynthetic route for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process commencing with the formation of a polyketide chain, followed by cyclization and subsequent modifications. The proposed pathway is detailed below.

Core Skeleton Formation

The initial step involves the formation of the chromone core, which is catalyzed by a type III polyketide synthase (PKS). Specifically, a pentaketide chromone synthase (PCS) is proposed to utilize five molecules of malonyl-CoA to produce the noreugenin (5,7-dihydroxy-2-methylchromone) scaffold[1][2]. This reaction proceeds through successive decarboxylative Claisen condensations.

C-Prenylation

Following the formation of the noreugenin core, a prenyltransferase (PT) is believed to catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C6 position of the chromone ring, yielding peucenin.

Dihydrofuran Ring Formation

The subsequent step is the formation of the dihydrofuran ring, a characteristic feature of many chromones in S. divaricata. This is likely catalyzed by a peucenin cyclase (PC), which facilitates the cyclization of the prenyl group to form a five-membered ring.

Hydroxylation

A hydroxylation event is proposed to occur on the newly formed ring system. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450), a common class of enzymes involved in the modification of secondary metabolites in plants.

Methylation

The final step in the proposed pathway is the methylation of a hydroxyl group, catalyzed by an O-methyltransferase (OMT), to yield this compound.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not available, data from the closely related furochromone biosynthetic pathway in Saposhnikovia divaricata can provide valuable insights. The following table summarizes the kinetic parameters for two UDP-glycosyltransferases (UGTs) from S. divaricata that act on a downstream intermediate in the furochromone pathway. This highlights the type of quantitative data that is crucial for understanding the efficiency of biosynthetic enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1·µM-1) |

| SdUGT1 | 5-O-methylvisamminol | 13.5 ± 1.2 | 0.45 ± 0.02 | 0.033 |

| SdUGT2 | 5-O-methylvisamminol | 19.8 ± 2.1 | 0.62 ± 0.03 | 0.031 |

Table 1: Kinetic parameters of SdUGT1 and SdUGT2 from Saposhnikovia divaricata. Data extracted from a study on furochromone biosynthesis[1].

Experimental Protocols

The elucidation of a biosynthetic pathway is a complex process that involves a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be instrumental in confirming the proposed biosynthetic pathway of this compound.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis by comparing the transcriptomes of tissues with high and low accumulation of the compound.

Protocol:

-

Plant Material: Collect different tissues (e.g., roots, stems, leaves) from Saposhnikovia divaricata or a relevant Bupleurum species.

-

Metabolite Extraction and Analysis: Extract metabolites from each tissue and quantify this compound levels using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

-

RNA Extraction and Sequencing: Extract total RNA from the tissues showing the highest and lowest levels of this compound. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Perform differential gene expression analysis to identify genes that are significantly upregulated in the high-Saikochromone A-producing tissue.

-

Gene Annotation: Annotate the differentially expressed genes to identify candidates encoding polyketide synthases, prenyltransferases, cyclases, cytochrome P450s, and O-methyltransferases.

Heterologous Expression and in vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes and confirm their role in the biosynthetic pathway.

Protocol:

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes from cDNA using PCR. Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

-

Protein Expression and Purification: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Pentaketide Chromone Synthase (PCS) Assay: Incubate the purified PCS with malonyl-CoA and analyze the reaction products by LC-MS for the formation of noreugenin.

-

Prenyltransferase (PT) Assay: Incubate the purified PT with noreugenin and DMAPP. Analyze the products by LC-MS for the formation of peucenin.

-

Peucenin Cyclase (PC) Assay: Incubate the purified PC with peucenin and necessary co-factors. Analyze the products by LC-MS.

-

Cytochrome P450 (CYP450) Assay: Reconstitute the purified CYP450 with a P450 reductase in a microsomal preparation. Add the substrate from the previous step and NADPH. Analyze the products by LC-MS.

-

O-Methyltransferase (OMT) Assay: Incubate the purified OMT with the hydroxylated intermediate and S-adenosyl methionine (SAM). Analyze the products by LC-MS for the formation of this compound.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) for each enzyme by varying the substrate concentration and measuring the initial reaction velocity.

In vivo Pathway Reconstruction in a Heterologous Host

Objective: To confirm the minimal set of genes required for this compound biosynthesis.

Protocol:

-

Gene Assembly: Assemble the identified biosynthetic genes (PCS, PT, PC, CYP450, OMT) into a single expression construct or co-transform multiple constructs into a suitable heterologous host, such as Nicotiana benthamiana (for transient expression) or Saccharomyces cerevisiae.

-

Heterologous Expression: Introduce the gene constructs into the host organism.

-

Metabolite Analysis: After a suitable incubation period, extract metabolites from the host and analyze by LC-MS for the de novo production of this compound.

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general experimental workflow for its elucidation.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion

While the precise enzymatic steps for the biosynthesis of this compound are yet to be definitively established, the elucidated pathway of furochromones in Saposhnikovia divaricata provides a strong and plausible framework. This technical guide offers a comprehensive, albeit hypothetical, model for the biosynthesis of this compound, supported by analogous pathways and established biochemical principles. The detailed experimental protocols provided herein outline a clear strategy for the validation of this proposed pathway. Further research, particularly the functional characterization of the specific enzymes from S. divaricata or Bupleurum species, will be essential to fully unravel the biosynthesis of this intriguing natural product, paving the way for its sustainable production and potential therapeutic applications.

References

An In-depth Technical Guide on the Physicochemical and Biological Properties of Saikochromone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikochromone A, a naturally occurring chromone derivative, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a review of its purported biological activities. Detailed experimental protocols for its isolation and analysis are presented, and its potential mechanisms of action, particularly in relation to inflammatory signaling pathways, are explored. This document aims to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a chromone compound that has been isolated from plants such as Harrisonia perforata.[1] Its fundamental physicochemical properties are summarized in the tables below, providing a quantitative basis for its handling, formulation, and analysis.

Identification and Structural Formula

| Property | Data |

| IUPAC Name | 5-hydroxy-2-(hydroxymethyl)-7-methoxychromen-4-one |

| Molecular Formula | C₁₁H₁₀O₅ |

| Molecular Weight | 222.19 g/mol |

| CAS Number | 132624-99-8 |

| Canonical SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)CO)O |

| InChI Key | LDNAYBDXSSEORD-UHFFFAOYSA-N |

Physical Properties

| Property | Data |

| Appearance | Powder |

| Melting Point | Data not available in the searched results. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] Quantitative solubility data is not readily available. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | DMSO-d₆ | 6.60 (1H, d, J = 2.0 Hz, H-8), 6.38 (1H, d, J = 2.0 Hz, H-6), 3.84 (3H, s, 7-OCH₃) |

| ¹³C NMR | DMSO-d₆ | 182.1 (C-4, carbonyl), 59.8 (CH₂OH), 56.2 (OCH₃) |

| Technique | Key Observations |

| UV-Vis Spectroscopy | Specific absorption maxima (λmax) are not detailed in the available search results. |

| Infrared (IR) Spectroscopy | Characteristic absorption peaks have not been specifically reported in the searched literature. |

| Mass Spectrometry (MS) | Detailed fragmentation patterns are not available in the searched results. |

Biological Activities and Signaling Pathways

While direct and extensive studies on the biological activities of this compound are limited in the available literature, the broader class of chromones is known to possess a range of pharmacological effects, notably anti-inflammatory and immunosuppressive properties.[3][4][5]

Anti-inflammatory and Immunosuppressive Potential

Research on related compounds, such as other chromone derivatives and saikosaponins, suggests that this compound may exert its effects through the modulation of key inflammatory signaling pathways.[3][4] The primary pathways implicated in the anti-inflammatory and immunosuppressive actions of similar natural products are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4]

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.

-

MAPK Signaling Pathway: This pathway is involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. The p38 MAPK, JNK, and ERK subfamilies are particularly important in the inflammatory response.

The potential interaction of this compound with these pathways is a critical area for future research.

Figure 1: Hypothesized mechanism of anti-inflammatory action of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reproducible investigation of this compound.

Isolation of this compound from Harrisonia perforata

The following is a general protocol for the isolation of chromones from plant material, which can be adapted for this compound.

Figure 2: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered branches of Harrisonia perforata are macerated with 95% ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate. The ethyl acetate fraction, which is expected to contain the chromones, is collected and dried.

-

Chromatographic Separation: The ethyl acetate fraction is then subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate of increasing polarity, is used to separate the components.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.

Cell-Based Anti-inflammatory Assay

To evaluate the anti-inflammatory activity of this compound, a cell-based assay using a macrophage cell line is commonly employed.

Figure 3: Workflow for a cell-based anti-inflammatory assay.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the inflammatory response.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Cytokine Levels: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

-

-

Western Blot Analysis: To investigate the effect on signaling pathways, the cells are lysed, and the protein expression and phosphorylation status of key components of the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) pathways are analyzed by Western blotting.[6][7][8][9]

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in the field of anti-inflammatory and immunosuppressive drug discovery. While its basic chemical identity has been established, a more thorough characterization of its physicochemical properties is warranted. The primary focus for future research should be on elucidating its specific biological targets and mechanisms of action. In-depth studies on its effects on the NF-κB and MAPK signaling pathways, as well as broader screening for other potential targets, will be crucial in realizing the therapeutic potential of this natural product. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

- 1. rsc.org [rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

Unraveling the Therapeutic Potential of Saikosaponins: A Technical Guide for Researchers

A Note on Terminology: Initial searches for "Saikochromone A" did not yield specific compounds within publicly available scientific databases. It is plausible that this term is a novel or proprietary designation not yet widely disseminated. However, the prefix "Saiko-" strongly suggests a connection to saikosaponins, a well-documented class of bioactive compounds isolated from the roots of Bupleurum species. This guide will focus on saikosaponins, which have a rich history in traditional medicine and a growing body of scientific evidence supporting their therapeutic potential.

Saikosaponins are triterpenoid saponins that form the primary active constituents of Radix Bupleuri, the dried root of Bupleurum species. In traditional Chinese medicine, Radix Bupleuri has been utilized for over two millennia to treat a wide range of ailments, including fever, influenza, liver disorders, and menstrual irregularities.[1][2] Modern pharmacological studies have begun to elucidate the mechanisms behind these traditional uses, revealing a broad spectrum of biological activities.

This technical guide provides an in-depth overview of the key saikosaponins, their traditional applications, pharmacological activities, and the experimental methodologies used to investigate their effects.

Quantitative Data on Saikosaponin Activity

The following tables summarize key quantitative data regarding the pharmacological effects of various saikosaponins.

Table 1: Anti-inflammatory Activity of Saikosaponins

| Saikosaponin | Model | Key Findings | Reference |

| Saikosaponin A (SSa) | Human osteoarthritis chondrocyte cell model | Inhibited inflammatory arthritis. | [1] |

| Saikosaponin A (SSa) | Rat model of allergic asthma | Exerted inhibitory activity against chronic inflammatory disorder. | [1] |

| Saikosaponin D (SSd) | Murine T lymphocytes | Suppressed T lymphocyte activation, suggesting potential for treating autoimmune diseases. | [1] |

| Saikosaponins (general) | In vitro and in vivo models | Exhibit significant anti-inflammatory effects. | [2] |

Table 2: Anticancer Activity of Saikosaponins

| Saikosaponin | Cancer Model | Key Findings | Reference |

| Saikosaponin A (SSa) | Various cancer cell lines | Acts as a single anticancer agent or as an adjuvant to sensitize cancer cells to chemotherapy. | [1] |

| Saikosaponin D (SSd) | Various cancer cell lines | Acts as a single anticancer agent or as an adjuvant to sensitize cancer cells to chemotherapy. | [1] |

| Saikosaponins (general) | In vitro and in vivo models | Demonstrate anti-tumor properties. | [2][3] |

Table 3: Antiviral and Other Activities of Saikosaponins

| Saikosaponin | Activity | Model/Target | Key Findings | Reference |

| Saikosaponins (general) | Antiviral | Various viral models | Exhibit antiviral effects. | [2] |

| Saikosaponin C (SSc) | Neuroprotective | Alzheimer's disease models | Targets both tau and amyloid beta. | [1] |

| Saikosaponins (general) | Hepatoprotective | Liver disease models | Protects against liver damage. | [2][4] |

| Saikosaponins (general) | Immunomodulatory | Immune cell models | Modulate immune responses. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in saikosaponin research.

1. Isolation and Purification of Saikosaponins from Bupleurum root:

-

Extraction: Dried and powdered roots of Bupleurum species are typically extracted with methanol or ethanol.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions rich in saponins (typically the n-butanol fraction) are subjected to various chromatographic techniques for isolation of individual saikosaponins. These techniques include silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), and Sephadex LH-20 column chromatography.

-

Structure Elucidation: The chemical structures of the isolated saikosaponins are determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, HSQC, and HMBC).

2. In Vitro Anti-inflammatory Activity Assay (e.g., in Macrophages):

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

Saikosaponin Treatment: Cells are pre-treated with various concentrations of the saikosaponin of interest for a specified time before or concurrently with LPS stimulation.

-

Measurement of Inflammatory Mediators: The production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant is quantified using methods like the Griess assay (for NO) and Enzyme-Linked Immunosorbent Assays (ELISAs) (for cytokines and PGE2).

-

Western Blot Analysis: The expression levels of key inflammatory signaling proteins (e.g., iNOS, COX-2, NF-κB) in the cell lysates are analyzed by Western blotting to determine the mechanism of action.

3. In Vitro Anticancer Activity Assay (e.g., MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer) are cultured in appropriate media.

-

Saikosaponin Treatment: Cells are treated with a range of concentrations of the saikosaponin for 24, 48, or 72 hours.

-

Cell Viability Assessment: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured with a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

-

IC50 Determination: The concentration of the saikosaponin that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by saikosaponins and a typical experimental workflow.

Caption: Saikosaponin Anti-inflammatory Signaling Pathway.

Caption: General Experimental Workflow for Saikosaponin Research.

References

- 1. The Role of Saikosaponins in Therapeutic Strategies for Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saikosaponins: a review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

Saikochromone A: A Comprehensive Research Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Saikochromone A is a molecule of significant interest within the scientific community, particularly for its potential therapeutic applications. This technical guide aims to provide a comprehensive review of the existing research on this compound, consolidating key findings, experimental methodologies, and known mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are exploring the potential of this compound.

Due to the nascent stage of research, direct, in-depth studies exclusively focused on this compound are limited. Therefore, this review also encompasses relevant findings from closely related chromone derivatives to provide a broader context and potential avenues for future investigation.

Biological Activities of this compound and Related Chromones

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural and synthetic molecules with diverse biological activities. Research has demonstrated that compounds with a chromone scaffold exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial effects. While specific quantitative data for this compound is not extensively available in the public domain, the activities of related compounds provide valuable insights into its potential therapeutic profile.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of chromone derivatives. For instance, certain pyranochromones have been shown to exert anti-inflammatory effects in arthritis models. One study on pyranochromones isolated from Calophyllum membranaceum demonstrated potent nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 cells.[1] The most active compound in this study also reduced paw swelling in a carrageenan-induced acute arthritis mouse model, suggesting a potential mechanism of action through the regulation of the TLR4-mediated signaling pathway.[1]

Saikosaponins, which are triterpenoid saponins and not chromones, have also been investigated for their anti-inflammatory properties and have been shown to suppress the activation of the NF-κB signaling pathway.[2] While structurally distinct from this compound, this shared nomenclature component in some databases may lead to confusion, and it is crucial to differentiate between these compound classes.

Anticancer Activity

The chromone scaffold is a recognized pharmacophore in the development of anticancer agents. Xanthone derivatives, which are structurally related to chromones, have demonstrated cytotoxic activity against various cancer cell lines.[3][4][5] For example, certain novel xanthone derivatives exhibited cytotoxicity against WiDR and Vero cell lines.[3][4] Molecular docking studies of some of these compounds suggest potential interactions with key cancer-related targets such as telomerase, COX-2, and cyclin-dependent kinase-2 (CDK2).[3][4]

Furthermore, natural compounds containing chromone-like structures have been investigated for their anticancer properties. For instance, isorhamnetin, a flavonoid found in sea buckthorn, has been shown to suppress the proliferation of human colorectal cancer cell lines and induce cell cycle arrest.[6]

Antioxidant Activity

The antioxidant properties of chromone derivatives are another area of active research. The ability to scavenge free radicals and reduce oxidative stress is a key mechanism underlying the therapeutic potential of many natural products. While direct antioxidant data for this compound is scarce, studies on related flavonoids and other phenolic compounds suggest that the chromone ring system can contribute to antioxidant activity.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the reviewed literature. However, this section outlines common methodologies used for evaluating the biological activities of related chromone derivatives, which can be adapted for future studies on this compound.

Anti-inflammatory Assays

A common in vitro method to screen for anti-inflammatory activity is the nitric oxide (NO) inhibition assay in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

General Protocol for NO Inhibition Assay:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1-2 hours).

-

LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in compound-treated wells to that in LPS-stimulated control wells.

For in vivo assessment of anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is frequently used.

Anticancer Assays

The cytotoxic effects of a compound on cancer cells are often evaluated using cell viability assays such as the MTT or resazurin reduction assays.

General Protocol for MTT Assay:

-

Cell Culture: Cancer cell lines of interest are maintained in appropriate culture conditions.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Signaling Pathways

The precise signaling pathways modulated by this compound have yet to be elucidated. However, based on the activities of related compounds, several pathways can be hypothesized as potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Its inhibition is a key mechanism for many anti-inflammatory and anticancer agents. Future research on this compound should investigate its potential to inhibit NF-κB activation, which can be assessed by techniques such as western blotting for key pathway proteins (e.g., IκBα, p65) and reporter gene assays.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAP Kinase Signaling Pathway

The Mitogen-Activated Protein (MAP) kinase pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 MAP kinase pathways are often dysregulated in cancer. Investigating the effect of this compound on the phosphorylation status of key MAP kinase proteins would be a valuable area of future research.

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Future Directions

The field of this compound research is still in its early stages, offering numerous opportunities for significant discoveries. Key areas for future investigation include:

-

Isolation and Structural Elucidation: Further studies are needed to isolate and confirm the precise chemical structure of this compound from natural sources or through total synthesis.

-

In-depth Biological Screening: A comprehensive screening of this compound against a wide panel of cancer cell lines and in various models of inflammation is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a therapeutic agent.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound are essential for its preclinical development.

Conclusion

While direct research on this compound is currently limited, the broader family of chromone-containing compounds demonstrates significant therapeutic potential, particularly in the areas of inflammation and cancer. This technical guide has summarized the available information and provided a framework for future research. The promising biological activities of related molecules suggest that this compound is a valuable candidate for further investigation and may hold the key to the development of novel therapeutic agents. Continued research in this area is highly encouraged to unlock the full potential of this intriguing molecule.

References

- 1. Pyranochromones with Anti-Inflammatory Activities in Arthritis from Calophyllum membranaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. Frontiers | The Anticancer Activity of Sea Buckthorn [Elaeagnus rhamnoides (L.) A. Nelson] [frontiersin.org]

Saikochromone A CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikochromone A is a naturally occurring chromone derivative that has garnered interest within the scientific community. This technical guide provides a detailed overview of its chemical identity, and available (though limited) information on its biological activities. The document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, summarizing key data and outlining general experimental approaches relevant to the study of this compound.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is paramount for research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 132624-99-8 |

| Systematic Name | 2-(Hydroxymethyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one |

| Molecular Formula | C₁₁H₁₀O₅ |

| Molecular Weight | 222.19 g/mol |

| InChI | InChI=1S/C11H10O5/c1-15-8-5-7(13)10-9(6-8)16-11(14)4-3-12/h3-5,12-13H,6H2,1H3 |

| InChIKey | LDNAYBDXSSEORD-UHFFFAOYSA-N |

| SMILES | COc1cc(O)c2c(c1)OC(=O)C=C2CO |

Biological Activity and Therapeutic Potential

While specific quantitative data on the biological activity of this compound is not extensively available in publicly accessible literature, compounds with a chromone scaffold are known to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities. Further investigation into this compound is warranted to elucidate its specific biological profile.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, A549)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed the selected cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol outlines a general method for evaluating the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To determine the concentration of this compound that inhibits NO production by 50% (IC₅₀).

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Calculate the IC₅₀ value using a dose-response curve.

Signaling Pathway Analysis

The biological effects of many natural compounds are mediated through their interaction with specific intracellular signaling pathways. Based on the known activities of other chromones, potential signaling pathways that this compound might modulate include the NF-κB and MAPK pathways, which are central to inflammation and cell proliferation.

Conceptual Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a general workflow for investigating the effect of this compound on a hypothetical signaling pathway.

Caption: A generalized workflow for studying the impact of this compound on a cellular signaling pathway.

This workflow would involve treating a suitable cell line with this compound, stimulating a target pathway, and then analyzing the expression or phosphorylation status of key proteins within that pathway using techniques like Western blotting.

Conclusion

This compound presents a chemical scaffold of interest for further pharmacological investigation. This guide has consolidated its key chemical identifiers and provided a framework of standard experimental protocols for characterizing its potential cytotoxic and anti-inflammatory activities. Future research should focus on obtaining robust quantitative data for these and other biological activities, as well as elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its effects. Such studies will be crucial in determining its potential as a lead compound for drug development.

Methodological & Application

Total Synthesis of Saikochromone A: A Comprehensive Review of a Currently Undisclosed Synthetic Pathway

Despite a thorough investigation of scientific literature and chemical databases, a specific, detailed total synthesis for Saikochromone A has not been publicly reported. While the chromone scaffold, the core chemical structure of this compound, is a common target in organic synthesis, the precise synthetic route to this particular natural product remains elusive. This document outlines the current state of knowledge and provides a general overview of synthetic strategies relevant to the chromone class of molecules.

Introduction to this compound

This compound is a natural product belonging to the chromone family. Chromones are a class of organic compounds characterized by a benzopyran-4-one backbone. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. The lack of a published total synthesis for this compound presents a challenge for its further investigation and potential therapeutic development. A reproducible synthetic route would be critical for obtaining sufficient quantities of the pure compound for in-depth biological studies and for the synthesis of analogues to explore structure-activity relationships.

General Synthetic Strategies for the Chromone Core

While a specific route to this compound is not available, several well-established methods exist for the synthesis of the chromone core. These general strategies could potentially be adapted for the future synthesis of this compound and its derivatives.

A common and versatile method for chromone synthesis is the Baker-Venkataraman rearrangement . This reaction involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring.

Another widely used approach is the Kostanecki-Robinson reaction , which involves the acylation of an o-hydroxyacetophenone with an aliphatic acid anhydride in the presence of its sodium salt, followed by cyclization.

More contemporary methods often employ transition-metal-catalyzed cross-coupling reactions to construct the key bonds of the chromone scaffold, offering greater efficiency and functional group tolerance.

Below is a generalized workflow for chromone synthesis, illustrating the key conceptual steps.

Caption: Generalized workflow for chromone synthesis.

Potential Experimental Protocol Outline

Should a synthetic route for this compound be developed, a detailed experimental protocol would be necessary for its reproduction. The following diagram outlines the logical flow of a typical experimental procedure in organic synthesis.

Caption: Standard experimental workflow in organic synthesis.

Data Presentation

In the event of a successful total synthesis, the quantitative data would be crucial for its validation. This would include yields for each synthetic step and comprehensive spectroscopic data to confirm the structure and purity of the final compound and all intermediates.

Table 1: Hypothetical Summary of a Multi-Step Synthesis

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Esterification | Compound 1 | Compound 2 | - |

| 2 | Rearrangement | Compound 2 | Compound 3 | - |

| 3 | Cyclization | Compound 3 | This compound | - |

| Overall Yield: | - |

Table 2: Spectroscopic Data for this compound (Illustrative)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ... |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ... |

| HRMS (ESI) | m/z [M+H]⁺ calcd for CₓHᵧO₂: ...; found: ... |

| [α]D²⁵ | ... (c ..., CHCl₃) |

Conclusion

The total synthesis of this compound remains an open challenge in the field of organic chemistry. The development of a synthetic route would be a significant achievement, enabling further exploration of its biological properties and potential as a therapeutic agent. Researchers interested in this target would likely need to design a novel synthetic strategy, possibly drawing inspiration from the established methodologies for the synthesis of other chromone derivatives. The information presented here serves as a foundational guide for such future endeavors.

Synthetic Routes for Saikochromone A Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikochromone A, a naturally occurring chromone from Bupleurum species, and its derivatives are of growing interest in medicinal chemistry due to the established anti-inflammatory and potential anticancer activities of the broader chromone class of compounds. This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives. The synthetic strategy hinges on the initial construction of a 5,7-dihydroxy-2-methylchromone core, followed by selective oxidation to introduce the hydroxymethyl functionality at the 2-position. This modular approach allows for the generation of a library of this compound derivatives for further biological evaluation.

Introduction

Chromones are a class of heterocyclic compounds that form the backbone of many natural products with significant biological activities. This compound, structurally identified as 5,7-dihydroxy-2-(hydroxymethyl)chromone, is a member of this family. While the parent compound itself has not been extensively studied, related compounds such as saikosaponins have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[1][2] The development of robust synthetic routes to this compound and its analogs is crucial for enabling detailed structure-activity relationship (SAR) studies and exploring their therapeutic potential.

This protocol outlines a two-stage synthetic approach. The first stage focuses on the synthesis of the key intermediate, 5,7-dihydroxy-2-methylchromone, via established methods such as the Baker-Venkataraman rearrangement or Claisen condensation. The second stage details the selective oxidation of the 2-methyl group to the corresponding 2-hydroxymethyl group, yielding this compound. Further derivatization strategies are also discussed.

Synthetic Schemes and Methodologies

The synthesis of this compound can be logically approached in two main stages: the formation of the chromone core and the subsequent functionalization of the 2-position.

Stage 1: Synthesis of 5,7-Dihydroxy-2-methylchromone (3)

The central chromone scaffold can be efficiently constructed from phloroglucinol (1) as the starting material. Two primary methods are presented here:

Method A: Baker-Venkataraman Rearrangement

This classical method involves the acylation of a hydroxyacetophenone followed by a base-catalyzed rearrangement to form a 1,3-diketone, which then undergoes cyclization to the chromone.

Method B: Pechmann Condensation

A more direct approach involves the acid-catalyzed condensation of a phenol with a β-ketoester.

Detailed experimental protocols for both methods are provided below.

Stage 2: Synthesis of this compound (4) via Selective Oxidation

The conversion of the 2-methyl group of intermediate 3 to the 2-hydroxymethyl group of this compound (4 ) is a critical step. This transformation can be achieved through selective allylic/benzylic oxidation. The use of selenium dioxide (SeO₂) is a well-established method for such oxidations.[3][4][5]

Proposed Synthesis of this compound Derivatives

Further derivatization of this compound can be achieved by targeting the hydroxyl groups. For instance, ether or ester derivatives can be synthesized to modulate the compound's physicochemical properties and potentially its biological activity.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trihydroxyacetophenone (Intermediate for Method A)

This protocol is a prerequisite for the Baker-Venkataraman approach.

Materials:

-

Phloroglucinol

-

Acetonitrile

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Ether

-

Hydrochloric Acid (HCl)

Procedure:

-

A solution of phloroglucinol in anhydrous ether and acetonitrile is prepared.

-

The solution is cooled in an ice bath, and anhydrous zinc chloride is added.

-

A stream of dry HCl gas is passed through the solution for several hours.

-

The reaction mixture is left to stand overnight, and the resulting precipitate is collected by filtration.

-

The solid is hydrolyzed by heating with water to yield 2,4,6-trihydroxyacetophenone.

Protocol 2: Synthesis of 5,7-Dihydroxy-2-methylchromone (3) via Baker-Venkataraman Rearrangement

Materials:

-

2,4,6-Trihydroxyacetophenone

-

Acetic Anhydride

-

Pyridine

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

Acetylation: 2,4,6-Trihydroxyacetophenone is acetylated with acetic anhydride in the presence of pyridine to form the corresponding triacetate.

-

Rearrangement: The triacetate is treated with powdered potassium hydroxide in pyridine. The mixture is stirred at room temperature until the rearrangement is complete (monitored by TLC).

-

Cyclization and Deacetylation: The reaction mixture is poured into ice-cold dilute hydrochloric acid to precipitate the 1,3-diketone intermediate. The crude intermediate is then heated in a mixture of ethanol and concentrated hydrochloric acid to effect cyclization and deacetylation, affording 5,7-dihydroxy-2-methylchromone.

-

Purification: The product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Synthesis of 5,7-Dihydroxy-2-methylchromone (3) via Pechmann Condensation

Materials:

-

Phloroglucinol

-

Ethyl Acetoacetate

-

UiO-66-SO₃H catalyst (or other suitable acid catalyst)

Procedure:

-

A mixture of phloroglucinol and ethyl acetoacetate is heated with the UiO-66-SO₃H catalyst.[6]

-

The reaction is carried out at a specified temperature (e.g., 140°C) for a set duration (e.g., 4 hours).[6]

-

After cooling, the product is isolated and purified by column chromatography or recrystallization.

| Method | Starting Materials | Key Reagents | Typical Yield | Reference |

| Baker-Venkataraman | 2,4,6-Trihydroxyacetophenone | Acetic anhydride, KOH, HCl | Good to Excellent | [7] |

| Pechmann Condensation | Phloroglucinol, Ethyl Acetoacetate | UiO-66-SO₃H | ~66% | [6] |

Table 1: Comparison of Synthetic Methods for 5,7-Dihydroxy-2-methylchromone.

Protocol 4: Synthesis of this compound (4) by Oxidation of 5,7-Dihydroxy-2-methylchromone (3)

Materials:

-

5,7-Dihydroxy-2-methylchromone (3)

-

Selenium Dioxide (SeO₂)

-

Dioxane (or other suitable solvent)

-

Water

Procedure:

-

A solution of 5,7-dihydroxy-2-methylchromone in dioxane is prepared.

-

A stoichiometric amount of selenium dioxide is added, and the mixture is refluxed.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove selenium metal.

-

The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to yield this compound.

| Starting Material | Oxidizing Agent | Product | Key Considerations | Reference |

| 5,7-Dihydroxy-2-methylchromone | Selenium Dioxide (SeO₂) | This compound | Stoichiometry of SeO₂ is crucial to avoid over-oxidation. Reaction time needs to be optimized. | [3][4] |

Table 2: Key Parameters for the Oxidation Step.

Visualizing the Synthetic Pathway

Caption: Synthetic routes to this compound.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the broader class of chromones and related natural products from Bupleurum species exhibit significant biological activities, primarily anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Saikosaponins, also isolated from Bupleurum, have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways.[1][2] These pathways are central to the production of pro-inflammatory mediators like TNF-α, IL-6, and cyclooxygenase-2 (COX-2). It is plausible that this compound and its derivatives may share similar mechanisms of action.

Caption: Proposed anti-inflammatory signaling pathway.

Anticancer Activity

Many natural and synthetic chromone derivatives have demonstrated cytotoxic and antiproliferative activities against various cancer cell lines.[8][9] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The presence of hydroxyl groups on the chromone ring is often associated with enhanced anticancer activity.

Conclusion

The synthetic routes outlined in this document provide a clear and actionable framework for the laboratory-scale production of this compound and its derivatives. The modular nature of the synthesis allows for the creation of a diverse library of compounds for biological screening. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and its analogs, particularly in the areas of inflammation and cancer. The provided protocols, combined with the insights into potential biological targets, should serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adichemistry.com [adichemistry.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.plos.org [journals.plos.org]

- 9. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Assay Protocols for Saikochromone A: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikochromone A, a member of the chromone family, represents a class of compounds with significant therapeutic potential. Chromone derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This document provides a set of detailed application notes and standardized in vitro assay protocols to guide the investigation of this compound's biological activities. While specific quantitative data for this compound is not yet extensively available in public literature, the following protocols for common in vitro assays are based on established methodologies for analogous compounds. These protocols offer a robust framework for researchers to generate reliable and reproducible data on the bioactivity of this compound.

Data Presentation

As no specific quantitative data for this compound was identified in the literature, a template table is provided below for researchers to populate with their experimental findings. This structured format will facilitate the clear and concise presentation of results, allowing for easy comparison across different assays and concentrations.

Table 1: Summary of In Vitro Biological Activities of this compound (Template)